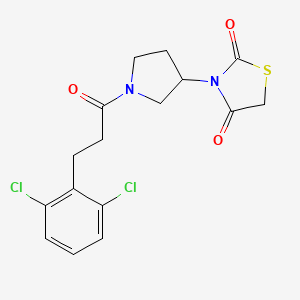

3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

説明

3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic small molecule characterized by a thiazolidine-2,4-dione core linked to a pyrrolidin-3-yl group substituted with a 3-(2,6-dichlorophenyl)propanoyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and hydrogen-bonding capacity (via the thiazolidinedione ring).

特性

IUPAC Name |

3-[1-[3-(2,6-dichlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-7-6-10(8-19)20-15(22)9-24-16(20)23/h1-3,10H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUVLPCWGQTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through acylation reactions, often using reagents like 2,6-dichlorobenzoyl chloride.

Formation of the Thiazolidine-2,4-dione Moiety: This step involves the cyclization of a thiourea derivative with a carbonyl compound to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

作用機序

The mechanism of action of 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes or receptors that are involved in inflammatory pathways or cell proliferation. The compound may inhibit or activate these targets, leading to its observed biological effects.

類似化合物との比較

Research Findings and Data Gaps

- Structural similarities suggest the target compound may inhibit overlapping targets .

- Safety Profile: The fluorophenyl analog’s safety guidelines () emphasize standard handling precautions (e.g., avoiding ignition sources), but dichlorophenyl derivatives may require stricter controls due to higher toxicity risks .

生物活性

3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, identified by its CAS number 2034525-50-1, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound features a thiazolidine core, which is known for various pharmacological effects including antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S

- Molecular Weight : 387.3 g/mol

- Structure : The compound consists of a thiazolidine ring substituted with a pyrrolidine and a dichlorophenyl group, contributing to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiazolidine derivatives, including the compound . Notably:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 2.95 to 7.14 µg/mL against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

- Biofilm Inhibition : It demonstrated significant antibiofilm activity with biofilm inhibitory concentrations (BICs) of 8.23 µg/mL against MRSA and 7.56 µg/mL against VRE . This suggests its potential utility in treating biofilm-associated infections.

Anticancer Activity

Thiazolidine derivatives have been explored for their anticancer properties:

- Mechanism of Action : Compounds similar to the one studied have shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

- Case Studies : In vitro studies reported that thiazolidinone derivatives can reduce cell viability in prostate cancer cells, indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Inflammatory Response Modulation : Research indicates that thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions .

Research Findings

Q & A

Q. What are the optimal synthetic routes for 3-(1-(3-(2,6-Dichlorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis involving pyrrolidine functionalization and thiazolidinedione cyclization is recommended. Key steps include:

- Step 1 : Coupling 2,6-dichlorophenylpropanoic acid with pyrrolidine-3-carboxylic acid derivatives via amidation (e.g., EDC/HOBt activation) .

- Step 2 : Cyclization with thiourea derivatives under acidic conditions to form the thiazolidine-2,4-dione core .

- Purity Optimization : Use preparative HPLC with C18 columns (methanol/water gradient) and validate purity via <sup>1</sup>H NMR (>95% integration) and LC-MS (ESI+ mode) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the dichlorophenyl and pyrrolidine groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ for thiazolidinedione, ~1680 cm⁻¹ for propanoyl) .

- X-ray Crystallography : For absolute configuration determination, grow single crystals in ethyl acetate/hexane (1:3) at 4°C .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antioxidant Potential : Employ DPPH radical scavenging assays (IC50 calculation at 517 nm) .

- Cytotoxicity : Screen against HEK-293 cells via MTT assay (48-hour exposure, IC50 threshold < 50 µM for further studies) .

Q. How should researchers handle safety risks during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during solvent evaporation (e.g., dichloromethane, DMF) .

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and flame-resistant lab coats .

- Spill Management : Absorb with vermiculite, neutralize acidic residues with sodium bicarbonate, and dispose as hazardous waste .

Q. What computational tools can predict physicochemical properties?

- Methodological Answer :

- LogP Calculation : Use MarvinSketch (ChemAxon) or ACD/Labs Percepta for partition coefficient estimation .

- Topological Polar Surface Area (TPSA) : SwissADME or Molinspiration to assess bioavailability (TPSA > 140 Ų indicates poor absorption) .

Advanced Research Questions

Q. How can stereochemical outcomes during pyrrolidine functionalization be controlled?

- Methodological Answer :

- Chiral Catalysis : Use (R)-BINOL-derived phosphoric acids for asymmetric propanoylation (≥90% ee via HPLC with Chiralpak IA column) .

- Dynamic NMR : Monitor diastereomer interconversion at variable temperatures (e.g., 298–343 K in DMSO-d6) to assess configurational stability .

Q. What strategies resolve contradictions in dose-dependent bioactivity data?

- Methodological Answer :

- Mechanistic Deconvolution : Perform RNA-seq on treated cells (e.g., 10 µM vs. 50 µM doses) to identify differentially expressed pathways .

- Metabolite Profiling : Use LC-HRMS to detect oxidative metabolites (e.g., CYP450-mediated hydroxylation) that may antagonize parent compound activity .

Q. How can solvent-free conditions improve synthesis sustainability?

- Methodological Answer :

- Ball-Milling : Mechanochemical synthesis using a Retsch MM400 mixer mill (30 Hz, 1h) with β-cyclodextrin-SO3H as a recyclable catalyst (yield >85%, E-factor <5) .

- Microwave Assistance : Optimize reaction time (5–10 min at 100°C) to reduce energy use by 60% compared to reflux .

Q. What in silico models predict binding affinity to biological targets?

- Methodological Answer :

Q. How can researchers validate off-target effects in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。